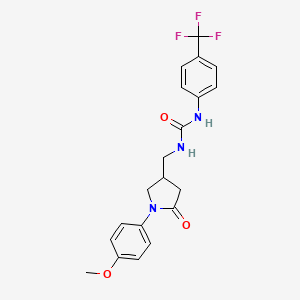
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It might also include yield percentages and reaction conditions.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, its acidity or basicity (pKa), etc.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, derivatives have been synthesized and tested for their enzyme inhibition capabilities, including urease, β-glucuronidase, and phosphodiesterase enzymes, showing varying degrees of inhibition. Additionally, some derivatives demonstrated in vitro anticancer activities, indicating their potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Stereochemical Aspects in Drug Development
Stereochemical synthesis of active metabolites of potent kinase inhibitors has been described, emphasizing the importance of stereochemistry in the biological activity of pharmaceutical compounds. This includes the synthesis and stereochemical determination of active metabolites, underlining the critical role of stereochemistry in the efficacy of drug compounds (Chen et al., 2010).
Structural Analysis and Crystallography
Research into the crystal structure of related phenylurea herbicides provides insights into their molecular interactions and structural features, which can be crucial for understanding their mechanism of action and for designing more efficient derivatives (Kang, Kim, Kwon, & Kim, 2015).
Anticancer Agents Development
The design, synthesis, and biological evaluation of diaryl urea derivatives as new anticancer agents have been explored. These compounds have shown significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Feng et al., 2020).
Role in Neuropharmacology
Compounds within this class have also been investigated for their roles in neuropharmacology, particularly in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders and related conditions (Piccoli et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, its handling and storage conditions, and precautions to be taken while working with it.
Future Directions
This could involve potential applications of the compound, further reactions or derivatives that could be explored, etc.
Please consult with a chemistry professional or refer to specific chemistry databases or literature for detailed information. It’s important to note that working with chemicals should always be done following the appropriate safety measures.
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWETXKJTYJDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)
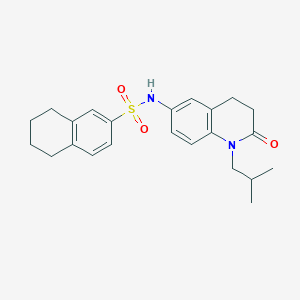
![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
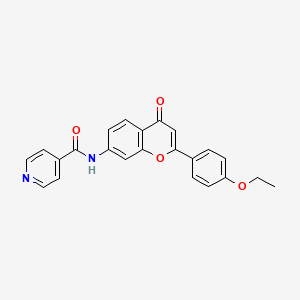
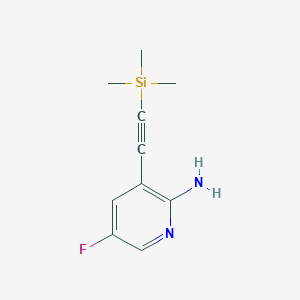
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
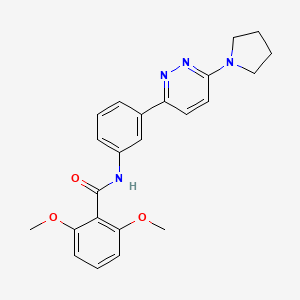
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
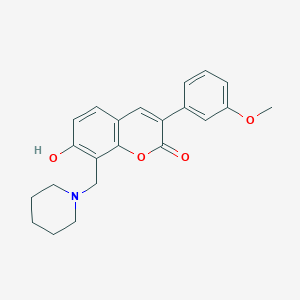
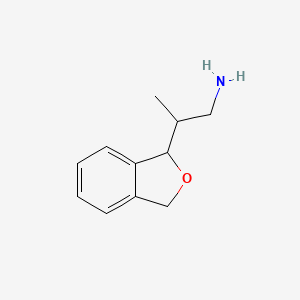
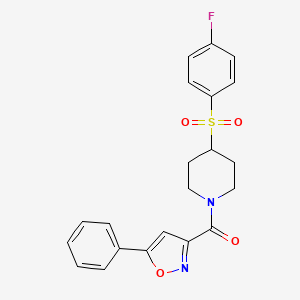
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)